molecular formula C12H18N2O3 B13250760 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid

Cat. No.: B13250760
M. Wt: 238.28 g/mol
InChI Key: SRZRWQOXSICNOC-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid is a complex organic compound that features a pyrazole ring and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone, followed by the introduction of the oxane ring via cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid: Similar in structure but with an acetic acid group instead of an oxane ring.

    2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]butanoic acid: Features a butanoic acid group, differing in the length of the carbon chain.

Uniqueness

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid is unique due to its combination of a pyrazole ring and an oxane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-propan-2-ylpyrazol-3-yl)oxane-3-carboxylic acid

InChI

InChI=1S/C12H18N2O3/c1-8(2)14-10(5-6-13-14)11-9(12(15)16)4-3-7-17-11/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,15,16)

InChI Key

SRZRWQOXSICNOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C2C(CCCO2)C(=O)O

Origin of Product

United States

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